molecular formula C9H10N4O3S B7084267 N-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide

N-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide

Cat. No.: B7084267
M. Wt: 254.27 g/mol
InChI Key: NPSFFJVHWJUFNM-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features both oxazole and thiadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-5-3-8(16-12-5)10-7(14)4-13-9(15)17-6(2)11-13/h3H,4H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSFFJVHWJUFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CN2C(=O)SC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling of the Rings: The final step involves coupling the oxazole and thiadiazole rings through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its dual heterocyclic structure, which may confer a combination of biological activities and chemical reactivity not found in simpler compounds.

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